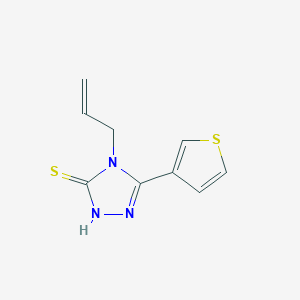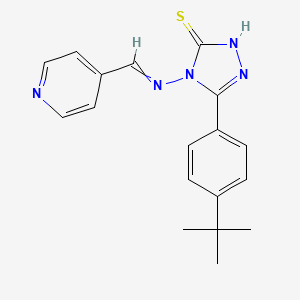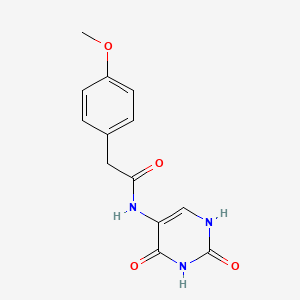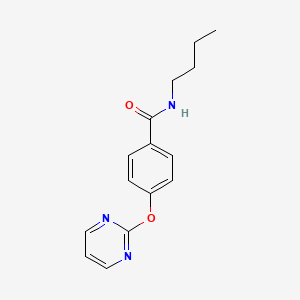![molecular formula C17H11F3N2O B5573167 2-[2-Phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B5573167.png)
2-[2-Phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol is a chemical compound known for its unique structure and properties. It is a selective estrogen receptor β (ERβ) antagonist with significant selectivity over estrogen receptor α (ERα)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the reaction of aromatic boronic acids with halogenated pyrimidine derivatives in the presence of a palladium catalyst and a base such as cesium carbonate in an aqueous ethanol solution under an argon atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of microwave irradiation has been reported to shorten reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2-[2-Phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying estrogen receptor β (ERβ) functions and interactions.
Industry: Its unique properties make it useful in the development of advanced materials and sensors.
Mecanismo De Acción
The compound exerts its effects by selectively binding to estrogen receptor β (ERβ), inhibiting its activity. This selective antagonism is achieved through its unique structure, which allows it to fit into the receptor’s binding site without activating it. This mechanism is crucial for distinguishing the activities of estrogen receptor α (ERα) and estrogen receptor β (ERβ), as they can have opposite effects in some tumors .
Comparación Con Compuestos Similares
Similar Compounds
4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol: Another selective estrogen receptor β (ERβ) antagonist with similar properties.
2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl derivatives: These compounds also exhibit significant biological activities, including antifungal and antiviral properties.
Uniqueness
2-[2-Phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol stands out due to its high selectivity for estrogen receptor β (ERβ) over estrogen receptor α (ERα), making it a valuable tool for research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O/c18-17(19,20)15-10-13(12-8-4-5-9-14(12)23)21-16(22-15)11-6-2-1-3-7-11/h1-10,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGAZZSLFJADRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]-3-pyridazinol](/img/structure/B5573092.png)
![8-(1H-imidazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5573102.png)
![(1S,5R)-3-[5-(2-chlorophenyl)furan-2-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5573108.png)

![3-(2-chlorophenyl)-11-(2-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5573126.png)
![Imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone](/img/structure/B5573140.png)
![2-amino-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5573159.png)


![ethyl 6-(8-isopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)nicotinate](/img/structure/B5573186.png)


![[4-[(4-Methylphenyl)carbamoyl]phenyl] thiophene-2-carboxylate](/img/structure/B5573196.png)
![2-Phenyltriazolo[4,5-f]quinoxalin-7-amine](/img/structure/B5573202.png)
